molecular formula C20H15FN2S B5564556 2-[(4-fluorobenzyl)thio]-6-methyl-4-phenylnicotinonitrile

2-[(4-fluorobenzyl)thio]-6-methyl-4-phenylnicotinonitrile

Cat. No. B5564556
M. Wt: 334.4 g/mol
InChI Key: TYWFWWNOCKBYAE-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzyl)thio]-6-methyl-4-phenylnicotinonitrile is a chemical compound with a molecular formula C23H18FN3S. It is a member of the nicotinonitrile family and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The synthesis and photophysical characteristics of similar fluorine-containing compounds have been extensively studied. For instance, the study of fluorine interactions at the thrombin active site reveals favorable interactions involving fluorinated benzyl rings, which could be relevant for understanding the properties of 2-[(4-fluorobenzyl)thio]-6-methyl-4-phenylnicotinonitrile (Olsen et al., 2004).
    • Another study on the synthesis and crystal structure analysis of fluorobenzyl-imidazo[2,1-b][1,3,4]thiadiazole derivatives, including a compound similar to this compound, has been conducted, providing insights into the molecular structure and potential applications of these compounds (Banu et al., 2014).
  • Biological Activities and Applications :

    • Research on benzothiazoles, a class of compounds structurally related to this compound, has shown promising antitumor properties. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have been found to be potently cytotoxic in vitro against certain cancer cell lines (Hutchinson et al., 2001).
    • Another study on novel fluoro-substituted benzo[b]pyrans, which share some structural similarities with this compound, demonstrated anti-lung cancer activity (Hammam et al., 2005).
  • Applications in Material Science :

    • The study of copoly(arylene ether)s containing pendant sulfonic acid groups, which includes fluorinated compounds similar to this compound, highlights their potential use in proton exchange membranes for fuel cell applications (Kim et al., 2009).
  • Photophysical Studies :

    • Spectral behavior and photophysical parameters of fluorophenyl prop-2-ene-nitrile derivatives, structurally similar to the compound of interest, have been analyzed, providing insights into their potential applications in organic photoemitting diodes and as probes in critical micelle concentration determination (Pannipara et al., 2015).

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2S/c1-14-11-18(16-5-3-2-4-6-16)19(12-22)20(23-14)24-13-15-7-9-17(21)10-8-15/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWFWWNOCKBYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=CC=C(C=C2)F)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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